3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID
Description
3-[2,4-Dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]propanoic acid is a sulfonamide derivative characterized by a substituted benzene ring with methyl and N-methylmethanesulfonamido groups at positions 2, 4, and 5, respectively. The propanoic acid moiety is linked via a sulfonamide bridge, contributing to its polar and acidic properties. Its synthesis likely involves sequential sulfonylation and functionalization steps, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S2/c1-9-7-10(2)12(8-11(9)15(3)22(4,18)19)23(20,21)14-6-5-13(16)17/h7-8,14H,5-6H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCRFMPQDLKKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the sulfonamide group: This step involves the reaction of a suitable amine with methanesulfonyl chloride under basic conditions.
Aromatic substitution:
Alkylation: The propanoic acid moiety is introduced via alkylation reactions, often using alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANOIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on functional groups, physicochemical properties, and inferred biological relevance.
Structural Analogues with Propanoic Acid Moieties
- 3-[(5Z)-5-{[2-(2,6-Dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (CAS: 442867-64-3) Key Differences: This compound incorporates a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring, contrasting with the benzenesulfonamide scaffold of the target compound. Inferred Properties: Higher molecular weight (due to fused heterocycles) and increased lipophilicity compared to the target compound.
- 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS: 500026-39-1) Key Differences: Features an oxadiazole ring linked to a 4-ethoxyphenyl group, replacing the sulfonamide bridge and substituted benzene of the target compound. The oxadiazole moiety is electron-deficient, which may influence binding interactions in biological systems . Inferred Properties: Reduced acidity (pKa) compared to the target due to weaker electron-withdrawing effects of oxadiazole versus sulfonamide.
Functional Group Modifications
- 3-[2,4-Dimethyl-5-(N-Methylmethanesulfonamido)Benzenesulfonamido]-N,N-dimethylpropanamide
- Key Differences : The terminal carboxylic acid group in the target compound is replaced with an N,N-dimethylamide. This modification eliminates acidity, increasing lipophilicity and likely altering membrane permeability .
- Biological Implications : Amide derivatives often exhibit prolonged metabolic stability but reduced solubility in aqueous environments.
Hydroxamic Acid Derivatives
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () share a sulfonamide-like pharmacophore but employ hydroxamic acid groups. These derivatives are potent chelators of metal ions (e.g., zinc in matrix metalloproteinases), a feature absent in the target compound .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Inferred Properties |
|---|---|---|---|---|
| Target Compound | C₁₄H₂₁N₃O₆S₂ | Sulfonamide, carboxylic acid | ~415.5 | High polarity, moderate acidity |
| 3-[(5Z)-5-{[2-(2,6-Dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}...] | C₂₄H₂₆N₄O₅S₂ | Thiazolidinone, pyrido-pyrimidine, morpholine | ~546.6 | High lipophilicity, enzyme inhibition |
| 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | C₁₃H₁₄N₂O₄ | Oxadiazole, ethoxyphenyl | ~262.3 | Moderate acidity, π-π interactions |
| 3-[2,4-Dimethyl-5-(N-Methylmethanesulfonamido)Benzenesulfonamido]-N,N-dimethylpropanamide | C₁₆H₂₅N₃O₅S₂ | Sulfonamide, dimethylamide | ~427.5 | Lipophilic, metabolic stability |
Research Findings and Implications
- Target Compound vs. Thiazolidinone Derivative: The absence of a thiazolidinone ring in the target compound may limit its metal-chelating activity but reduce off-target effects observed in hydroxamic acid analogs .
- Amide vs. Acid Derivatives : The amide analog () is likely more stable in vivo but less capable of ionic interactions critical for binding charged residues in enzymes .
- Oxadiazole vs. Sulfonamide Scaffolds : The oxadiazole-based compound () may exhibit superior bioavailability due to smaller size but weaker hydrogen-bonding capacity .
Biological Activity
3-[2,4-Dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]propanoic acid is a complex organic compound with potential biological applications. Its structure includes a sulfonamide group, which is known for its role in various biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Sulfonamide Group: Known for antimicrobial properties.
- Dimethyl Substituents: May influence pharmacokinetics and bioactivity.
- Propanoic Acid Moiety: Potentially enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By competing with PABA, this compound can disrupt bacterial growth and replication.
Mechanisms include:
- Inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis.
- Potential interactions with other enzymes involved in metabolic pathways.
Biological Activity and Therapeutic Applications
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity: Compounds with sulfonamide groups have been widely studied for their antibacterial properties. They are effective against a range of Gram-positive and Gram-negative bacteria.
- Anticancer Potential: Some studies suggest that modifications to the sulfonamide moiety can enhance cytotoxicity against cancer cell lines.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Sulfanilamide | Antibacterial | Various bacteria | |
| Trimethoprim | Antibacterial | Gram-positive bacteria | |
| Methanesulfonamide | Antitumor | Cancer cell lines |
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones, suggesting potential as new antibacterial agents. -
Cytotoxicity Assessment:
A cytotoxicity assessment was performed using human cancer cell lines (e.g., HeLa cells). The study found that certain derivatives showed promising results in reducing cell viability at micromolar concentrations while exhibiting low toxicity to normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
